molecular formula C28H15N9Na2O16S2 B14147258 2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt CAS No. 70210-25-2

2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt

Cat. No.: B14147258
CAS No.: 70210-25-2
M. Wt: 843.6 g/mol
InChI Key: CHMUPHOKCJRARX-UHFFFAOYSA-L
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Description

2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene, followed by diazotization and coupling reactions to introduce the azo groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: Employed as a biological stain for visualizing cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used as a dye in the textile industry and for coloring plastics and other materials.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage under certain conditions, leading to the release of active species that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydroxy-2,7-naphthalenedisulfonic acid
  • 3,6-Bis(2-hydroxy-5-nitrophenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid
  • 4-Amino-1,7-naphthalenedisulfonic acid

Uniqueness

What sets 2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt apart is its complex structure with multiple azo groups, which imparts unique color properties and reactivity. Its high solubility in water due to the sulfonic acid groups also makes it particularly useful in various applications.

Properties

CAS No.

70210-25-2

Molecular Formula

C28H15N9Na2O16S2

Molecular Weight

843.6 g/mol

IUPAC Name

disodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-1,7-disulfonate

InChI

InChI=1S/C28H17N9O16S2.2Na/c38-23-11-24(39)18(31-34-20-5-14(36(44)45)6-22(27(20)40)37(46)47)9-17(23)30-32-19-8-15(54(48,49)50)7-16-25(55(51,52)53)10-21(28(41)26(16)19)33-29-12-1-3-13(4-2-12)35(42)43;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2

InChI Key

CHMUPHOKCJRARX-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C3C=C(C=C(C3=C2O)N=NC4=C(C=C(C(=C4)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

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